molecular formula C25H25ClN4O4S B11630948 (6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11630948
M. Wt: 513.0 g/mol
InChI Key: WJBXVIWQPBNQAB-PEYOBPGZSA-N
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Description

(6Z)-6-({3-CHLORO-4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidine core

Preparation Methods

The synthesis of (6Z)-6-({3-CHLORO-4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the imino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and ethoxy groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

(6Z)-6-({3-CHLORO-4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to fully elucidate the molecular targets and pathways .

Comparison with Similar Compounds

Similar compounds to (6Z)-6-({3-CHLORO-4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-5-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include various derivatives of thiadiazolo-pyrimidine and other heterocyclic compounds. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include dichloroanilines and other substituted anilines .

Properties

Molecular Formula

C25H25ClN4O4S

Molecular Weight

513.0 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H25ClN4O4S/c1-5-32-21-13-17(11-18-23(27)30-25(28-24(18)31)35-16(4)29-30)12-19(26)22(21)34-9-8-33-20-7-6-14(2)10-15(20)3/h6-7,10-13,27H,5,8-9H2,1-4H3/b18-11-,27-23?

InChI Key

WJBXVIWQPBNQAB-PEYOBPGZSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C)Cl)OCCOC4=C(C=C(C=C4)C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C)Cl)OCCOC4=C(C=C(C=C4)C)C

Origin of Product

United States

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